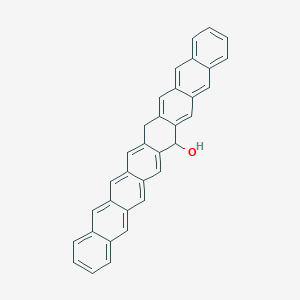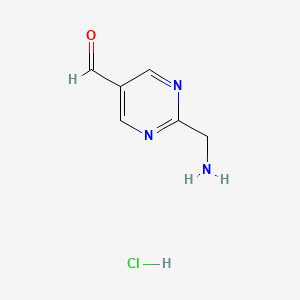
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride is a chemical compound with the molecular formula C6H8ClN3O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)pyrimidine-5-carbaldehyde hydrochloride typically involves the reaction of pyrimidine derivatives with various reagents. One common method involves the reaction of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde with indoline in the presence of sodium hydroxide (NaOH) in ethanol or methanol . The reaction mixture is stirred at room temperature for about an hour, and the progress is monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time.
化学反应分析
Types of Reactions
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base like NaOH or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
科学研究应用
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride has several applications in scientific research:
作用机制
The mechanism of action of 2-(aminomethyl)pyrimidine-5-carbaldehyde hydrochloride involves its interaction with various molecular targets. The compound can act as a precursor to other biologically active molecules, which may interact with enzymes, receptors, or other proteins in the body. The exact pathways and targets depend on the specific derivative or application being studied .
相似化合物的比较
Similar Compounds
2-Amino-4,6-dichloropyrimidine-5-carbaldehyde: A closely related compound used in similar synthetic applications.
2-Aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Uniqueness
2-(Aminomethyl)pyrimidine-5-carbaldehyde hydrochloride is unique due to its specific functional groups, which allow for a wide range of chemical reactions and applications. Its ability to act as a versatile building block in organic synthesis makes it valuable in both research and industrial settings .
属性
分子式 |
C6H8ClN3O |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
2-(aminomethyl)pyrimidine-5-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C6H7N3O.ClH/c7-1-6-8-2-5(4-10)3-9-6;/h2-4H,1,7H2;1H |
InChI 键 |
NSSXQXFNCUPOOT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)CN)C=O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methoxy-1-(prop-2-en-1-yl)-2-[(prop-2-yn-1-yl)oxy]naphthalene](/img/structure/B12625777.png)
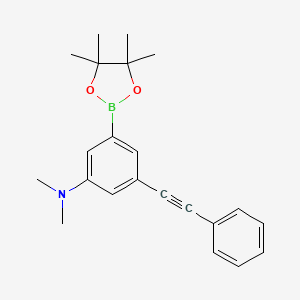
![4-methoxy-N'-[2-(4-methoxyphenyl)-4-oxo-3-phenylmethoxychromen-6-yl]benzenecarboximidamide](/img/structure/B12625786.png)

![(2R,5R)-2-methoxy-5-[(2R,5S)-5-methoxyoxolan-2-yl]oxolane](/img/structure/B12625793.png)
![1-Isocyanato-4-[(4-nitrophenyl)methoxy]benzene](/img/structure/B12625801.png)
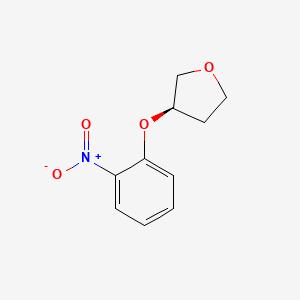
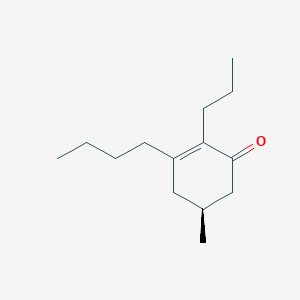
![(2S)-2-[4-(Benzyloxy)phenyl]-4-(prop-2-en-1-yl)morpholine](/img/structure/B12625832.png)
![6-[4-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625840.png)
![(1S,11S,12R,16S)-14-(3-chloro-4-fluorophenyl)-11-(2,2-dimethylpropanoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12625845.png)
![N,N'-[(Cyclohexylazanediyl)di(prop-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B12625860.png)
